1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-amine
CAS No.: 1461705-54-3
Cat. No.: VC2587373
Molecular Formula: C10H17N3
Molecular Weight: 179.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1461705-54-3 |
|---|---|
| Molecular Formula | C10H17N3 |
| Molecular Weight | 179.26 g/mol |
| IUPAC Name | 1-propan-2-yl-4,5,6,7-tetrahydroindazol-7-amine |
| Standard InChI | InChI=1S/C10H17N3/c1-7(2)13-10-8(6-12-13)4-3-5-9(10)11/h6-7,9H,3-5,11H2,1-2H3 |
| Standard InChI Key | XFLWPCIOEPSIQB-UHFFFAOYSA-N |
| SMILES | CC(C)N1C2=C(CCCC2N)C=N1 |
| Canonical SMILES | CC(C)N1C2=C(CCCC2N)C=N1 |
Introduction
Chemical Identity and Properties
1-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-amine is an organic compound with a defined chemical identity that plays a critical role in its biological activity and potential applications. The compound's fundamental chemical properties are essential for understanding its behavior in various chemical and biological systems. These properties determine how the compound might interact with biological targets, its stability under different conditions, and its potential for modification in drug development.
Basic Identification Data
The compound is uniquely identified through various systematic naming conventions and numerical identifiers used in chemical databases. These identification parameters ensure that researchers can precisely reference and track this specific molecule across different research contexts and regulatory frameworks. The standardized identification system is crucial for maintaining consistency in scientific literature and facilitating cross-referential research.
| Parameter | Value |
|---|---|
| CAS Number | 1461705-54-3 |
| Molecular Formula | C₁₀H₁₇N₃ |
| Molecular Weight | 179.26 g/mol |
| IUPAC Name | 1-propan-2-yl-4,5,6,7-tetrahydroindazol-7-amine |
| Standard InChI | InChI=1S/C10H17N3/c1-7(2)13-10-8(6-12-13)4-3-5-9(10)11/h6-7,9H,3-5,11H2,1-2H3 |
| Standard InChIKey | XFLWPCIOEPSIQB-UHFFFAOYSA-N |
| SMILES | CC(C)N1C2=C(CCCC2N)C=N1 |
The compound has a well-defined chemical identity with a CAS registry number of 1461705-54-3, which serves as its unique identifier in chemical databases and literature. Its molecular formula C₁₀H₁₇N₃ indicates the precise atomic composition, consisting of 10 carbon atoms, 17 hydrogen atoms, and 3 nitrogen atoms. With a molecular weight of 179.26 g/mol, it falls within the range of compounds with favorable drug-like properties according to Lipinski's Rule of Five.
Structural Characteristics
The compound consists of a partially hydrogenated indazole ring system, specifically with the 4, 5, 6, and 7 positions hydrogenated, leaving the aromatic character of the pyrazole portion intact. The structure contains three key components: a tetrahydroindazole core, an isopropyl group (propan-2-yl) attached to the N1 position of the indazole, and a primary amine functional group at the 7-position of the tetrahydroindazole ring. This combination of features creates a molecule with both hydrogen bond donor capabilities (through the primary amine) and hydrogen bond acceptor sites (through the nitrogen atoms in the indazole ring).
Future Research Directions
The study of 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-amine offers numerous opportunities for future research across multiple disciplines, including medicinal chemistry, chemical biology, and pharmaceutical sciences. Advancing our understanding of this compound's properties and potential applications requires systematic investigation through both experimental and computational approaches. Several promising research directions can be identified to guide future studies and maximize the scientific and therapeutic value of this compound.
Structure-Activity Relationship Studies
Comprehensive structure-activity relationship (SAR) studies would be valuable for understanding how structural modifications to 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-amine affect biological activity. These studies could involve synthesizing a library of analogs with variations in:
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The position of the amine group (6-position vs. 7-position vs. other positions)
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The N-substituent (replacing isopropyl with other alkyl, cycloalkyl, or aryl groups)
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The degree of saturation in the indazole ring (partially or fully hydrogenated variants)
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Additional substituents on the tetrahydroindazole scaffold
Such systematic structural variations could help identify the optimal substitution pattern for specific biological targets and provide insights into the pharmacophoric features essential for activity.
Target Identification and Validation
Identifying the biological targets of 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-amine would be crucial for understanding its mechanism of action and guiding further optimization efforts. Several approaches could be employed for target identification:
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Affinity-based proteomic profiling using immobilized compound or photoaffinity probes
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Computational target prediction based on structural similarity to known bioactive compounds
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Phenotypic screening followed by mechanistic deconvolution
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Direct binding assays against panels of potential targets (enzymes, receptors, ion channels, etc.)
Once potential targets are identified, validation studies using techniques such as site-directed mutagenesis, competitive binding assays, and functional studies would be essential for confirming the relevance of these interactions to the compound's biological effects.
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